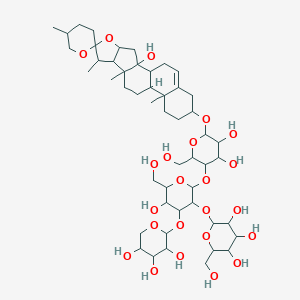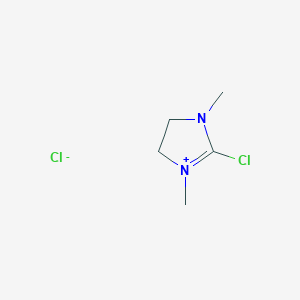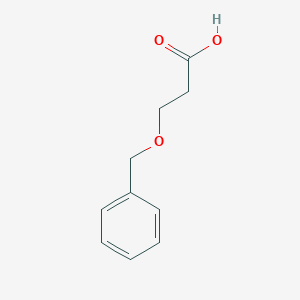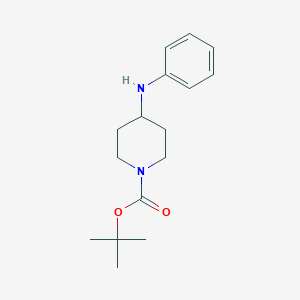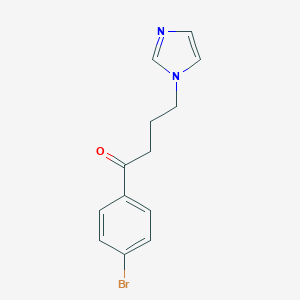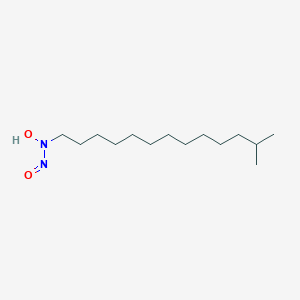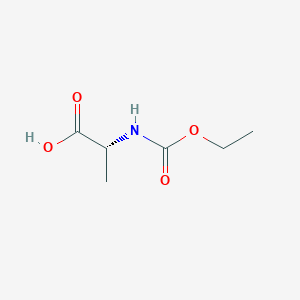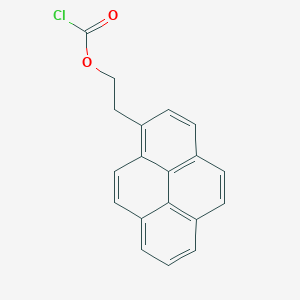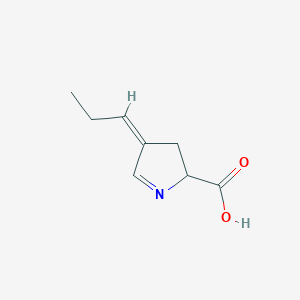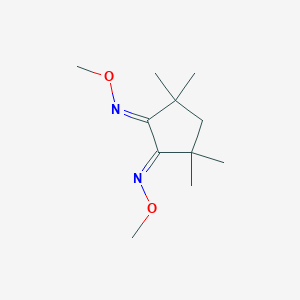
1,3-Dioxolane-4-carboxaldehyde, 2,2,5-trimethyl-, (4S,5R)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dioxolane-4-carboxaldehyde, 2,2,5-trimethyl-, (4S,5R)- is a chemical compound with the molecular formula C8H12O3. It is also known as DMTS aldehyde and is widely used in organic synthesis. This compound has a unique structure that makes it an important reagent for the synthesis of various organic compounds.
Wirkmechanismus
The mechanism of action of 1,3-Dioxolane-4-carboxaldehyde, 2,2,5-trimethyl-, (4S,5R)- involves the formation of a Schiff base intermediate with the nucleophile. The reaction proceeds through an imine intermediate and the final product is obtained after reduction of the Schiff base. This reaction is widely used in the synthesis of various organic compounds.
Biochemical and Physiological Effects:
There is limited research available on the biochemical and physiological effects of 1,3-Dioxolane-4-carboxaldehyde, 2,2,5-trimethyl-, (4S,5R)-. However, it has been reported that this compound has low toxicity and is not mutagenic or carcinogenic. It is also not known to have any adverse effects on human health.
Vorteile Und Einschränkungen Für Laborexperimente
1,3-Dioxolane-4-carboxaldehyde, 2,2,5-trimethyl-, (4S,5R)- has several advantages for lab experiments. It is easy to handle, has good stability, and is readily available. However, it is important to note that this compound is highly reactive and requires careful handling. It is also sensitive to air and moisture, which can affect its reactivity.
Zukünftige Richtungen
There are several future directions for the research on 1,3-Dioxolane-4-carboxaldehyde, 2,2,5-trimethyl-, (4S,5R)-. One area of research could be the development of new synthetic methodologies using this compound. Another area of research could be the synthesis of new natural products using DMTS aldehyde as a building block. Additionally, the potential biological activity of this compound could be explored for the development of new drugs or agrochemicals.
Conclusion:
In conclusion, 1,3-Dioxolane-4-carboxaldehyde, 2,2,5-trimethyl-, (4S,5R)- is an important reagent in organic synthesis with a unique structure that makes it an important building block for the synthesis of various organic compounds. The synthesis method is simple and yields the desired product in good yield. Although there is limited research available on the biochemical and physiological effects of this compound, it is known to have low toxicity and is not mutagenic or carcinogenic. There are several future directions for the research on DMTS aldehyde, including the development of new synthetic methodologies and the synthesis of new natural products.
Synthesemethoden
The synthesis of 1,3-Dioxolane-4-carboxaldehyde, 2,2,5-trimethyl-, (4S,5R)- involves the reaction of 2,2,5-trimethyl-1,3-dioxane with sodium chlorite and acetic acid. The reaction takes place under mild conditions and yields the desired product in good yield. This method is widely used in the synthesis of DMTS aldehyde.
Wissenschaftliche Forschungsanwendungen
1,3-Dioxolane-4-carboxaldehyde, 2,2,5-trimethyl-, (4S,5R)- is an important reagent in organic synthesis and finds extensive use in the preparation of various organic compounds. It is used as a building block for the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. This compound has also been used in the synthesis of natural products such as terpenes, alkaloids, and steroids. The unique structure of DMTS aldehyde makes it an important reagent for the development of new synthetic methodologies.
Eigenschaften
IUPAC Name |
2,2,5-trimethyl-1,3-dioxolane-4-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-5-6(4-8)10-7(2,3)9-5/h4-6H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWFCUWGVXQIDQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(OC(O1)(C)C)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


